molecular formula C5H5F2IN2 B2354336 4-(Difluoromethyl)-3-iodo-1-methyl-1H-pyrazole CAS No. 2137519-48-1

4-(Difluoromethyl)-3-iodo-1-methyl-1H-pyrazole

Cat. No.: B2354336
CAS No.: 2137519-48-1
M. Wt: 258.01
InChI Key: CNQDYRKAHZQDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-3-iodo-1-methyl-1H-pyrazole (C₅H₅F₂IN₂, molecular weight 258.01 g/mol) is a pyrazole derivative characterized by a methyl group at position 1, a difluoromethyl group at position 4, and an iodine atom at position 3 . Its structure combines halogenation and fluorinated alkyl groups, which are critical for modulating electronic, steric, and physicochemical properties.

Properties

IUPAC Name

4-(difluoromethyl)-3-iodo-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2IN2/c1-10-2-3(4(6)7)5(8)9-10/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQDYRKAHZQDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)I)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137519-48-1
Record name 4-(difluoromethyl)-3-iodo-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Initial Halogenation at the Pyrazole 4-Position

The foundational step in synthesizing 4-(difluoromethyl)-3-iodo-1-methyl-1H-pyrazole involves regioselective halogenation of the pyrazole core. As detailed in CN111303035A, N-methyl-3-aminopyrazole serves as the starting material. Reacting this compound with iodine in an aqueous medium facilitates substitution at the 4-position, yielding 4-iodo-1-methyl-1H-pyrazole-3-amine. This step leverages the electrophilic nature of iodine, which preferentially targets the electron-rich 4-position due to the directing effects of the adjacent amino group.

Critical Parameters :

  • Solvent : Water or polar aprotic solvents (e.g., DMF).
  • Temperature : 0–25°C to minimize side reactions.
  • Yield : ~80–85% for bromine analogues; iodine substitution may require optimization due to steric and electronic differences.

Diazotization and Difluoromethylation

The 3-amino group undergoes diazotization using sodium nitrite (NaNO₂) in acidic conditions (e.g., HCl), forming a reactive diazonium intermediate. Subsequent coupling with potassium difluoromethyl trifluoroborate (KDFMT) in the presence of cuprous oxide (Cu₂O) replaces the amino group with a difluoromethyl moiety. This step is pivotal for introducing the fluorinated group while retaining the iodinated 4-position.

Reaction Conditions :

  • Catalyst : Cu₂O (5–10 mol%).
  • Base : Fluoride sources (e.g., CsF) to activate KDFMT.
  • Yield : ~70–75% for brominated intermediates; iodinated variants may exhibit slightly lower yields due to slower kinetics.

Alternative Pathways for Difluoromethyl and Iodo Incorporation

Reductive Dehalogenation Approaches

Patent US9656966 outlines a method for preparing difluoromethylpyrazoles via catalytic hydrogenation of chlorodifluoromethyl precursors. While this route focuses on 5-fluoro derivatives, adapting the protocol to iodinated analogues could involve:

  • Chlorodifluoromethyl Introduction : Reacting 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde with ClCF₂SiMe₃ under copper catalysis.
  • Hydrogenolysis : Using H₂ and a palladium catalyst to replace chlorine with hydrogen, though iodine’s susceptibility to reduction poses challenges.

Limitations :

  • Iodine’s vulnerability to reductive cleavage may necessitate protective strategies for the iodo group.
  • Selectivity issues may arise due to competing hydrodehalogenation pathways.

Copper-Mediated Cross-Coupling

Building on CN116178265A, a copper-promoted coupling between 3-iodo-1-methyl-1H-pyrazole-4-boronic acid and (difluoromethyl)trimethylsilane (TMSCF₂H) could install the difluoromethyl group. This method circumvents diazotization but requires pre-functionalized boronates, complicating scalability.

Optimization Opportunities :

  • Ligand Design : Bidentate ligands (e.g., phenanthroline) to enhance copper catalyst efficiency.
  • Solvent Effects : Polar solvents like DMF improve TMSCF₂H solubility and reaction homogeneity.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Regioselectivity Scalability
Halogenation-Diazotization Iodination → Diazotization → Coupling 60–70% High (4-position) Industrial
Reductive Dehalogenation Chlorination → Hydrogenolysis 40–50% Moderate Lab-scale
Copper Coupling Boronation → Cross-Coupling 55–65% High (3-position) Moderate

Findings :

  • The halogenation-diazotization route offers superior regiocontrol and scalability, making it the most viable for large-scale production.
  • Reductive methods suffer from iodine’s instability under hydrogenation conditions, limiting their utility.
  • Cross-coupling approaches require specialized precursors, increasing synthetic complexity.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-3-iodo-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). The reaction conditions often involve specific temperatures, pressures, and reaction times to achieve optimal results .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyrazole derivatives with different functional groups .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly useful in the synthesis of fluorinated compounds, which are essential in medicinal chemistry and materials science. The difluoromethyl group enhances lipophilicity and metabolic stability, making derivatives of this compound attractive for further development.

Reagent in Chemical Reactions
In addition to serving as a building block, 4-(Difluoromethyl)-3-iodo-1-methyl-1H-pyrazole acts as a reagent in various chemical reactions, including cross-coupling reactions. These reactions can yield a variety of substituted pyrazole derivatives with different functional groups, expanding the scope of synthetic possibilities .

Biological Applications

Investigation of Biological Processes
The compound can be utilized as a probe in biological research to study enzyme activities and protein interactions. Its ability to form hydrogen bonds due to the difluoromethyl group allows it to interact effectively with various biological molecules, influencing their activity and stability.

Potential Therapeutic Uses
Research indicates that derivatives of this compound may have applications in drug design, particularly in enhancing the pharmacokinetic properties of therapeutic agents. The unique structural features may contribute to improved efficacy and reduced side effects compared to traditional compounds.

Industrial Applications

Development of Agrochemicals
this compound is also being explored for its potential in agrochemical development. Its unique properties may lead to the creation of more effective pesticides and fungicides, addressing agricultural challenges while minimizing environmental impact .

Materials Science
In materials science, this compound's reactivity can be harnessed for developing new materials with specific properties, such as enhanced durability or resistance to degradation. Its application in this field is still under investigation but holds promise for future innovations.

Case Study 1: Efficacy Against Fungal Pathogens

A study demonstrated that derivatives of this compound exhibited antifungal activity by targeting specific enzymes within fungal cells. The interaction with these enzymes disrupted their function, showcasing the compound's potential as an antifungal agent.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis routes for this compound has led to improved yields and purities through innovative reaction conditions. Techniques such as continuous flow reactors have been employed to enhance the efficiency of production processes, making it more viable for industrial applications .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate its participation in various chemical reactions. The compound’s effects are mediated through its binding to specific enzymes, receptors, or other biomolecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Target Compound

  • Substituents :
    • Position 1: Methyl
    • Position 3: Iodo
    • Position 4: Difluoromethyl
  • Molecular Weight : 258.01 g/mol
  • Key Features: Iodo group enables cross-coupling reactions (e.g., Ullmann, Sonogashira) . Difluoromethyl enhances electronegativity and metabolic stability compared to non-fluorinated analogs .

MPY2 (4-((1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3-cyano-1H-pyrazol-5-ylimino)methyl)benzoic acid)

  • Substituents: Position 1: 2,6-Dichloro-4-(trifluoromethyl)phenyl Position 3: Cyano Position 5: Imine-linked benzoic acid
  • Molecular Weight : 453.01 g/mol .
  • Key Features :
    • Trifluoromethyl and chloro groups increase steric bulk and electron-withdrawing effects.
    • Demonstrated biological activity via NMR and mass spectrometry validation .

Compound 8o (5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine)

  • Substituents: Position 1: Pyridine-linked cyclopropyl Position 3: Isopropoxy Position 4: 2,4-Difluorophenoxy
  • Key Features: Phenoxy and alkoxy groups improve solubility and bioavailability. Synthesized via palladium-catalyzed coupling (180°C, 6 hours) .

Key Observations :

  • The target compound’s synthesis leverages iodine’s reactivity in copper-catalyzed coupling, contrasting with palladium-based methods for fused-ring systems (e.g., pyrazolo[3,4-d]pyrimidines) .
  • Fluorinated substituents (e.g., difluoromethyl, trifluoromethyl) commonly require anhydrous conditions and specialized catalysts .

Spectroscopic and Physical Properties

Compound ¹H NMR Shifts (δ ppm) ¹³C NMR Shifts (δ ppm) Melting Point (°C)
Target Compound Not reported Not reported Not available
MPY2 6.5 (pyrazole), 8.1 (-CH=N), 11 (COOH) 114–170 (aromatic/COO) Not reported
10e (3-Cyclopropyl-6-(3-ethoxy-5-methyl-4-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-1-yl)pyridazine) Aromatic protons: 6.5–8.2 120–160 (pyridazine/pyrazole) 180–185 (decomposes)

Key Observations :

  • Iodo-substituted pyrazoles (like the target) may exhibit distinct NMR shifts due to iodine’s polarizability, though data is absent in evidence.
  • Trifluoromethyl groups (e.g., in MPY2) downfield-shift adjacent protons .

Biological Activity

4-(Difluoromethyl)-3-iodo-1-methyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, analgesic, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H4F2IN3\text{C}_5\text{H}_4\text{F}_2\text{I}\text{N}_3

This compound features a difluoromethyl group and an iodine atom, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. For example, a common synthetic route includes the use of diethylaminosulfur trifluoride (DAST) for introducing the difluoromethyl group and subsequent halogenation steps to incorporate iodine .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. In vitro assays demonstrated that some derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory effects .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been documented. Research indicates that compounds within this class can exhibit bactericidal effects against various pathogens. For instance, studies have reported that certain difluoromethyl-pyrazoles demonstrate significant activity against both Gram-positive and Gram-negative bacteria .

Case Studies

  • In Vivo Efficacy : In a study involving animal models, this compound was tested for its efficacy in reducing inflammation induced by carrageenan. The results showed a marked decrease in paw edema compared to control groups, suggesting effective anti-inflammatory properties.
  • Toxicological Assessment : Toxicity studies revealed that doses exceeding 2000 mg/kg did not result in acute toxicity in mice, indicating a favorable safety profile for further development as a therapeutic agent .

Table 1: Biological Activities of this compound and Related Compounds

CompoundActivity TypeIC50 Value (μM)Reference
This compoundAnti-inflammatory0.02 - 0.04
Similar Pyrazole Derivative AAntimicrobial31.4
Similar Pyrazole Derivative BAntimicrobial25.0

Q & A

Q. What are the recommended synthetic routes for 4-(difluoromethyl)-3-iodo-1-methyl-1H-pyrazole, and how can halogenation steps be optimized?

Answer: The synthesis typically involves multi-step halogenation and fluorination.

  • Step 1: Start with a pre-functionalized pyrazole core (e.g., 1-methyl-1H-pyrazole). Introduce iodine via electrophilic iodination using I₂ in the presence of oxidizing agents (e.g., HNO₃) under controlled temperature (0–25°C) to avoid over-iodination .
  • Step 2: For difluoromethylation, use ClCF₂H or BrCF₂H as a fluorinating agent with a copper catalyst. Alternatively, employ DAST (diethylaminosulfur trifluoride) for direct fluorination of carbonyl precursors .
  • Optimization: Monitor reaction progress with LC-MS to prevent byproducts. Use steric hindrance to direct iodination to the 3-position, leveraging bulky substituents on adjacent positions .

Q. How can researchers resolve overlapping NMR signals caused by fluorine and iodine in this compound?

Answer:

  • ¹⁹F NMR: Use decoupling techniques to isolate fluorine signals. The difluoromethyl group (-CF₂H) typically appears as a triplet (²J₃₃ = 70–90 Hz) .
  • ¹H NMR: Assign signals using 2D experiments (e.g., COSY, HSQC) to distinguish between methyl (δ 1.5–2.0 ppm) and pyrazole ring protons (δ 6.5–8.0 ppm). Iodine’s electronegativity deshields adjacent protons, shifting them downfield .
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals in ethyl acetate/hexane mixtures and analyze spatial arrangement .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity for this compound?

Answer:

  • Broth Microdilution (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 96-well plates with concentrations ranging from 0.5–128 µg/mL. Pyrazole derivatives often disrupt membrane integrity via hydrophobic interactions .
  • Time-Kill Assays: Assess bactericidal kinetics over 24 hours. The iodine substituent may enhance lipid bilayer penetration due to its lipophilicity .
  • Controls: Include ciprofloxacin (positive) and DMSO (solvent control). Replicate experiments ≥3 times to address variability .

Advanced Research Questions

Q. How can steric and electronic effects of the difluoromethyl and iodo groups be computationally modeled to predict reactivity?

Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to optimize geometry. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Steric Maps: Generate %VBur (Buried Volume) plots to quantify steric bulk near the iodine atom. This helps rationalize regioselectivity in cross-coupling reactions .
  • Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using SMD continuum models. Fluorine’s electron-withdrawing nature increases electrophilicity at the 4-position .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo models for this compound?

Answer:

  • Metabolic Stability: Perform microsomal assays (e.g., liver S9 fractions) to assess CYP450-mediated degradation. The difluoromethyl group may reduce metabolic liability compared to -CF₃ analogs .
  • Formulation Optimization: Use liposomal encapsulation to enhance bioavailability. Iodine’s hydrophobicity requires surfactants (e.g., Tween-80) for aqueous dispersion .
  • Dose-Response Refinement: Conduct PK/PD modeling to correlate in vitro IC₅₀ with plasma concentrations. Adjust dosing intervals based on half-life (t₁/₂) from rodent studies .

Q. How does the difluoromethyl group influence structure-activity relationships (SAR) compared to trifluoromethyl or methyl analogs?

Answer:

  • Electronegativity: -CF₂H is less electron-withdrawing than -CF₃, reducing pyrazole ring polarization. This alters binding affinity to targets like COX-2 or antimicrobial enzymes .
  • Hydrogen Bonding: -CF₂H can act as a weak H-bond donor, unlike -CF₃. In kinase inhibitors, this enhances interactions with backbone carbonyls in ATP-binding pockets .
  • Synthetic Accessibility: -CF₂H derivatives are easier to functionalize post-synthesis than -CF₃, enabling late-stage diversification .

Q. What advanced techniques validate the compound’s role in catalytic systems (e.g., palladium coupling reactions)?

Answer:

  • Catalytic Screening: Test in Suzuki-Miyaura couplings using aryl boronic acids. The iodine substituent facilitates oxidative addition to Pd(0), while the pyrazole nitrogen coordinates Pd centers .
  • In Situ XAFS: Monitor Pd speciation during catalysis. Iodide dissociation from Pd complexes can be tracked via edge-energy shifts .
  • Turnover Number (TON): Compare with 4-iodopyrazole ligands. Methyl and difluoromethyl groups may increase TON by stabilizing Pd intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.